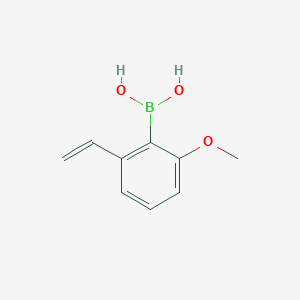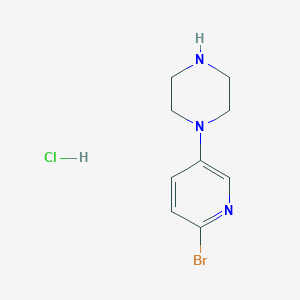
4-(6-Azidohexyl)-morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Azidohexyl)-morpholine is an organic compound that features a morpholine ring substituted with a 6-azidohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Azidohexyl)-morpholine typically involves the reaction of morpholine with 6-azidohexyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle azides, which can be hazardous.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Azidohexyl)-morpholine can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azide group can react with alkynes in a copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition to form 1,2,3-triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Copper(I) Catalysts: Used in cycloaddition reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Bases: Such as potassium carbonate for substitution reactions.
Major Products
1,2,3-Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Applications De Recherche Scientifique
4-(6-Azidohexyl)-morpholine has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Material Science: Utilized in the modification of surfaces and the creation of functional materials.
Medicinal Chemistry: Investigated for its potential in drug development and as a precursor to bioactive compounds.
Mécanisme D'action
The mechanism of action of 4-(6-Azidohexyl)-morpholine largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azide group reacts with alkynes to form triazoles, which can then interact with various biological targets. The azide group can also be reduced to an amine, which can participate in further biochemical interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Azidohexylamine: Similar structure but lacks the morpholine ring.
4-(6-Azidohexyl)-1,2,3-triazole: Formed from the cycloaddition of 4-(6-Azidohexyl)-morpholine with alkynes.
Uniqueness
This compound is unique due to the presence of both the morpholine ring and the azidohexyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Propriétés
Formule moléculaire |
C10H20N4O |
|---|---|
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
4-(6-azidohexyl)morpholine |
InChI |
InChI=1S/C10H20N4O/c11-13-12-5-3-1-2-4-6-14-7-9-15-10-8-14/h1-10H2 |
Clé InChI |
METZXUYTPXKMAC-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCCCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


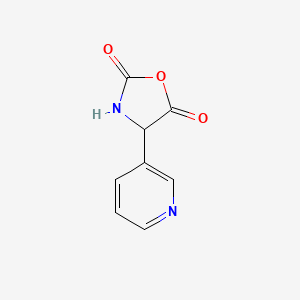
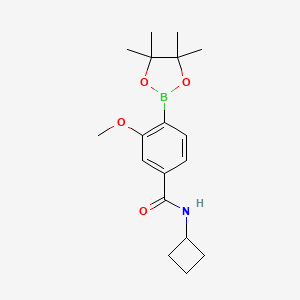
![4-[2-(2-methoxyethoxy)ethoxy]-4-oxobutanoic acid](/img/structure/B13721687.png)
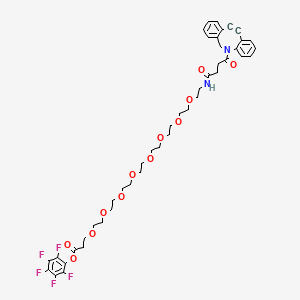
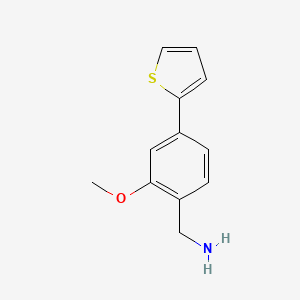
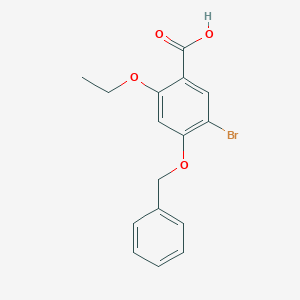
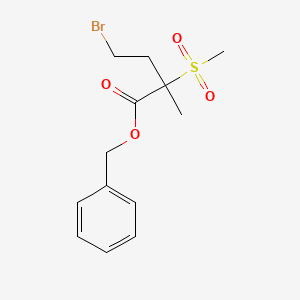
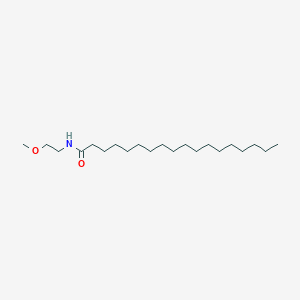

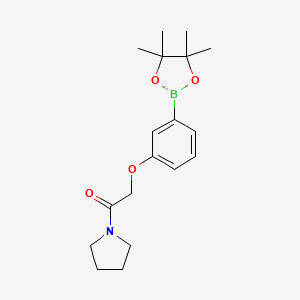
![6-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid methyl ester](/img/structure/B13721725.png)
